Almokalant

Beschreibung

Eigenschaften

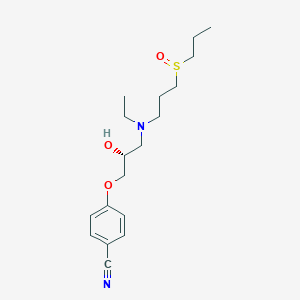

IUPAC Name |

4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHOBBKJBYLXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869693 | |

| Record name | Almokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123955-10-2 | |

| Record name | Almokalant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123955-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Almokalant's Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG). This blockade is the primary mechanism through which this compound exerts its Class III antiarrhythmic effects on cardiac myocytes. By inhibiting IKr, this compound delays the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period. This technical guide provides a comprehensive overview of the molecular interactions, electrophysiological consequences, and experimental methodologies used to characterize the mechanism of action of this compound on cardiac myocytes.

Core Mechanism: Selective IKr/hERG Channel Blockade

The fundamental mechanism of action of this compound is the selective blockade of the IKr potassium channel. The IKr current plays a crucial role in the repolarization of the cardiac action potential, particularly during phase 3. By inhibiting this current, this compound effectively slows down the repolarization process.

Molecular Interaction with the hERG Channel

This compound binds to the open state of the hERG channel from the intracellular side. The binding site is located within the central cavity of the channel pore, a common feature for many IKr blockers. Specific aromatic amino acid residues, such as tyrosine at position 652 (Tyr652) and phenylalanine at position 656 (Phe656) on the S6 transmembrane domain of the hERG channel, are critical for the high-affinity binding of this compound and other methanesulfonanilide drugs. Once bound, this compound can become "trapped" within the channel pore as the channel deactivates, leading to a use-dependent block.

Electrophysiological Consequences

The primary electrophysiological consequence of IKr blockade by this compound is the prolongation of the cardiac action potential duration (APD). This effect is observed across different levels of repolarization but is most pronounced at 90% repolarization (APD90). Notably, this compound does not significantly affect other cardiac ion channels, such as the fast sodium current (INa) or the L-type calcium current (ICaL), at concentrations where it effectively blocks IKr. This selectivity contributes to its classification as a "pure" Class III antiarrhythmic agent. The prolongation of the APD leads to an increase in the effective refractory period of the cardiac tissue, which is the basis for its antiarrhythmic properties.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on the IKr current and action potential duration in cardiac myocytes.

| Parameter | Value | Species/Cell Type | Reference |

| IC50 for IKr Block | ~50 nM | Rabbit Ventricular Myocytes | [1] |

Table 1: Inhibitory Concentration of this compound on IKr Current.

| This compound Concentration (nmol/L) | APD90 Prolongation (%) | Species | Reference |

| ≥ 50 | 10 - 15 | Human (in vivo) | [2] |

| 100 | Significant Prolongation | Human (in vivo) | [2] |

| 150 | Significant Prolongation | Human (in vivo) | [2] |

Table 2: Concentration-Dependent Prolongation of Action Potential Duration (APD90) by this compound.

Signaling Pathways and Experimental Workflows

The mechanism of this compound is a direct interaction with the ion channel, and as such, does not involve complex intracellular signaling cascades. The following diagrams illustrate the mechanism of action and the experimental workflow for its characterization.

References

Almokalant: A Technical Guide to a Selective IKr Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Almokalant, a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This document details the electrophysiological effects of this compound, summarizes key quantitative data from preclinical and clinical studies, outlines the experimental protocols used for its evaluation, and discusses its proarrhythmic potential. Visual diagrams of the underlying signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction: The Role of IKr in Cardiac Repolarization

The cardiac action potential is a complex process governed by the coordinated opening and closing of various ion channels.[1] Repolarization, the process that restores the cardiomyocyte resting membrane potential, is primarily driven by the outward movement of potassium ions (K+).[2] Several distinct potassium currents contribute to this process, including the transient outward current (Ito), the inward rectifier current (IK1), and the delayed rectifier currents.[3][4]

The delayed rectifier current is composed of two main components: a slow component (IKs) and a rapid component (IKr).[5] IKr is encoded by the human Ether-à-go-go-Related Gene (hERG) and plays a pivotal role in the terminal phase (Phase 3) of repolarization.[6][7][8] Due to its unique gating kinetics—slow activation and rapid inactivation—IKr provides a resurgent outward current as the membrane potential becomes more negative during repolarization, effectively controlling the action potential duration (APD).[5][6] Blockade of the IKr channel delays repolarization, prolongs the APD, and increases the effective refractory period (ERP), which is the basis of Class III antiarrhythmic drug action.[2][9]

This compound is a selective blocker of the IKr potassium channel, exhibiting the properties of a "pure" Class III agent.[10][11] Its targeted action on this specific channel has made it a valuable tool for studying cardiac electrophysiology and a candidate for the management of cardiac arrhythmias.

Mechanism of Action: Selective IKr Blockade

This compound exerts its antiarrhythmic effect by directly interacting with and blocking the IKr channel. Studies have shown that this compound, like other methanesulfonanilide drugs, preferentially binds to the open state of the hERG channel.[12][13] The binding site is located within the channel's central cavity, accessible from the intracellular side.[14]

The mechanism is characterized by use-dependent block, meaning the degree of channel inhibition increases with the frequency of channel opening.[12][13] Once bound, the drug can become "trapped" within the channel pore when the activation gate closes at negative membrane potentials.[13][14] This trapping mechanism contributes to a slow recovery from block. By inhibiting the outward flow of K+ ions during repolarization, this compound prolongs the APD without significantly affecting the rate of depolarization (Phase 0) or the resting membrane potential.[9][15]

Pharmacodynamics: Electrophysiological Effects

This compound's selective IKr blockade translates into characteristic electrophysiological effects observed in various experimental models and in humans.

-

Action Potential Duration (APD): this compound markedly prolongs the APD in isolated human ventricular muscle strips, a hallmark of Class III antiarrhythmic agents.[15] The prolongation is concentration-dependent and is observed at 50%, 75%, and 90% of repolarization.[15][16]

-

Monophasic Action Potential (MAP): In healthy human volunteers, this compound dose-dependently increases the duration of the monophasic action potential (MAPD) at 90% repolarization by 10-20% at therapeutic plasma concentrations.[10][17] Some studies suggest this effect shows little to no frequency dependence, meaning the prolongation is consistent across various heart rates.[17]

-

QT Interval: Corresponding to the prolonged APD, this compound significantly increases the QT interval on the electrocardiogram (ECG) in a dose-dependent manner.[10][18] In post-myocardial infarction patients, a 4.5 mg intravenous dose increased the corrected QT (QTc) interval from 445 ms (B15284909) to 548 ms.[19]

-

Effective Refractory Period (ERP): The drug increases the ERP in both the atria and ventricles, contributing to its antiarrhythmic efficacy by making the myocardial tissue less susceptible to re-entrant arrhythmias.[10]

-

Conduction and Sinus Node Function: As a selective IKr blocker, this compound has no significant effect on cardiac conduction velocity (QRS duration) or sinus node function.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for this compound from various studies.

Table 1: Potency and Electrophysiological Effects of this compound

| Parameter | Species / Model | Concentration / Dose | Effect | Reference |

| IC50 (IKr Block) | Rabbit Ventricular Myocytes | 5 x 10⁻⁸ mol/L (50 nM) | Half-maximal block of IKr | [13] |

| MAPD90 Prolongation | Healthy Human Volunteers | ~50 nmol/L | 10-15% increase | [17] |

| MAPD90 Prolongation | Healthy Human Volunteers | 116 nM | 19-20% increase | [10] |

| QT Interval Increase | Healthy Human Volunteers | 124 nM | 24-30% increase | [10] |

| Corrected QT (QTc) Interval | Post-MI Patients | 4.5 mg IV | Increase from 445 ms to 548 ms | [19] |

| Atrial ERP Increase | Healthy Human Volunteers | 119 nM | 18% increase | [10] |

| Ventricular ERP Increase | Healthy Human Volunteers | 119 nM | 11-16% increase | [10] |

Table 2: Clinical Efficacy in Tachycardia Termination

| Tachycardia Type | This compound Plasma Conc. | Termination Rate | Reference |

| Paroxysmal Supraventricular Tachycardia | Placebo | 15% (3 of 20) | [11] |

| Paroxysmal Supraventricular Tachycardia | 20 nM | 19% (7 of 36) | [11] |

| Paroxysmal Supraventricular Tachycardia | 50 nM | 28% (10 of 36) | [11] |

| Paroxysmal Supraventricular Tachycardia | 100 nM | 40% (14 of 35) | [11] |

| Paroxysmal Supraventricular Tachycardia | 150 nM | 56% (5 of 9) | [11] |

| Chronic Atrial Fibrillation/Flutter | 6-hour infusion | 32% | [20] |

Key Experimental Protocols

The characterization of this compound's pharmacology relies on several key experimental techniques.

Whole-Cell Voltage-Clamp in Isolated Myocytes

This technique is the gold standard for studying the direct effect of a drug on specific ion channels.

-

Objective: To measure the effect of this compound on the IKr current in isolation from other cellular currents.

-

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rabbit ventricle).[13]

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.

-

Gigaohm Seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.[21]

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, allowing electrical access to the entire cell.[22]

-

Voltage Protocol: A voltage-clamp amplifier holds the cell membrane potential at a set level (e.g., -80 mV). A series of voltage steps are applied to elicit the IKr current. A typical protocol involves a depolarizing step (e.g., to +20 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the outward "tail" current, which is characteristic of IKr.[13]

-

Drug Application: this compound is applied to the cell via the external perfusion solution at various concentrations. The reduction in the IKr tail current amplitude is measured to determine the degree of block and calculate parameters like IC50.[13]

-

References

- 1. Mechanisms Contributing to Myocardial Potassium Channel Diversity, Regulation and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Potassium channel blockers and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 10. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound, a selective potassium channel blocker, on the termination and inducibility of paroxysmal supraventricular tachycardias: a study in patients with Wolff-Parkinson-White syndrome and atrioventricular nodal reentrant tachycardia. This compound PSVT Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of the Ikr-blocker this compound and predictors of conversion of chronic atrial tachyarrhythmias to sinus rhythm. A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. docs.axolbio.com [docs.axolbio.com]

- 22. Patch Clamp Protocol [labome.com]

Almokalant's Effect on Ventricular Repolarization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), classifying it as a Class III antiarrhythmic agent. Its primary electrophysiological effect is the prolongation of the cardiac action potential duration (APD), which in turn lengthens the effective refractory period (ERP) and the QT interval on the electrocardiogram. This guide provides a comprehensive overview of the mechanism of action of this compound on ventricular repolarization, supported by quantitative data from various experimental models. Detailed experimental protocols for key assays are provided, along with visual representations of the underlying mechanisms and workflows to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action

This compound exerts its effect on ventricular repolarization by directly interacting with and blocking the pore of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the IKr current.[1] This current is a critical component in phase 3 of the cardiac action potential, contributing significantly to the repolarization of ventricular myocytes.[2] By inhibiting IKr, this compound delays the efflux of potassium ions from the cell, thereby prolonging the duration of the action potential.[1] This effect is more pronounced at slower heart rates, a characteristic known as reverse use-dependence. The prolongation of the APD leads to an increase in the ERP, making the myocardial tissue less susceptible to re-entrant arrhythmias.[2]

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of Almokalant

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Almokalant, a potent class III antiarrhythmic agent. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Properties

This compound is a selective potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1] Its action prolongs the cardiac action potential duration, a characteristic of Class III antiarrhythmic agents.

Table 1: Molecular Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | [2] |

| Chemical Formula | C18H28N2O3S | [2][3] |

| Molecular Weight | 352.49 g/mol | [1][4] |

| CAS Number | 123955-10-2 | [1][5] |

| Canonical SMILES | CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O | [2] |

| InChI Key | ZMHOBBKJBYLXFR-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Melting Point | Not Reported | |

| Boiling Point | 574.8 °C at 760 mmHg | [6] |

| Flash Point | 301.4 °C | [6] |

| Density | 1.17 g/cm³ | [6] |

| LogP | 3.03438 | [6] |

| Solubility | 10 mM in DMSO | [3] |

Synthesis of this compound

A potential retrosynthetic analysis suggests that this compound can be synthesized from key intermediates such as 4-(oxiran-2-ylmethoxy)benzonitrile and N-ethyl-N-(3-(propylthio)propyl)amine, followed by a selective oxidation of the sulfide (B99878) to a sulfoxide.

Proposed Synthetic Pathway

References

- 1. Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Pharmacological Approaches to Studying Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Approaches to Studying Potassium Channels. | Semantic Scholar [semanticscholar.org]

- 5. Effect of this compound, a selective potassium channel blocker, on the termination and inducibility of paroxysmal supraventricular tachycardias: a study in patients with Wolff-Parkinson-White syndrome and atrioventricular nodal reentrant tachycardia. This compound PSVT Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Approaches to Studying Potassium Channels : WestminsterResearch [westminsterresearch.westminster.ac.uk]

In Vitro Profile of Almokalant on Cardiac Action Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Almokalant on cardiac action potential. This compound, a potent Class III antiarrhythmic agent, is recognized for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), a critical component in cardiac repolarization. Understanding its detailed electrophysiological profile is paramount for arrhythmia research and drug development.

Core Mechanism of Action

This compound exerts its primary effect by blocking the IKr channels, which are encoded by the hERG (human Ether-à-go-go-Related Gene). This blockade delays the repolarization phase (Phase 3) of the cardiac action potential, leading to a prolongation of the action potential duration (APD).[1] This increase in APD extends the effective refractory period of cardiomyocytes, thereby exerting its antiarrhythmic effect by suppressing tachyarrhythmias, particularly those caused by reentry mechanisms.[1]

The mechanism of IKr channel blockade by this compound is both use-dependent and concentration-dependent.[2] It has been shown to block the open state of the IKr channel and can become trapped within the channel upon its closure at negative membrane potentials.[2]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from in vitro studies on this compound, providing a clear comparison of its effects on various electrophysiological parameters.

Table 1: Concentration-Dependent Blockade of IKr by this compound

| Parameter | Value | Species | Experimental Model | Reference |

| IC50 | 40 nM | Rabbit | Ventricular Myocytes | [3] |

| IC50 | 5 x 10-8 mol/L (50 nM) | Rabbit | Ventricular Myocytes | [2] |

| Hill Coefficient | 1.76 | Rabbit | Ventricular Myocytes | [2] |

Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)

| Tissue Type | Concentration | APD Prolongation | Species | Key Observation | Reference |

| Purkinje Fibers | Not specified | Marked lengthening | Rabbit | More pronounced effect than in ventricular muscle | [4][5] |

| Ventricular Muscle | Not specified | Lengthening | Rabbit | Less pronounced effect compared to Purkinje fibers | [4][5] |

| Purkinje Fibers | 0.3 µM | Preferential prolongation | Not specified | - | [3] |

| Ventricular Muscle | 0.3 µM | Homogeneous prolongation | Not specified | - | [3] |

Table 3: Proarrhythmic Indicators Associated with this compound

| Finding | Conditions | Species | Significance | Reference |

| Early Afterdepolarizations (EADs) | High concentrations | Rabbit Purkinje Fibers | Potential for triggering arrhythmias | [3][5] |

| Increased APD Variability | Progressively increased concentration | Not specified | Precursor to EADs and Torsades de Pointes | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines key experimental protocols used in the in vitro assessment of this compound's effects on cardiac action potential.

Transmembrane Action Potential Recording in Isolated Cardiac Tissues

This protocol is designed to measure action potentials from multicellular preparations like papillary muscles or Purkinje fibers.

-

Tissue Preparation:

-

Hearts are excised from the animal model (e.g., rabbit, cat) and immediately placed in cold, oxygenated Tyrode's solution.[4]

-

Ventricular muscle strips or Purkinje fibers are carefully dissected.[4]

-

The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C).

-

-

Electrophysiological Recording:

-

Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells.

-

A stable resting membrane potential of less than -75 mV is a prerequisite for accepting the recording.[6]

-

Action potentials are elicited by applying electrical stimuli through external electrodes.

-

A baseline recording is established before the application of this compound.[7]

-

This compound is then added to the superfusion solution at varying concentrations.

-

Whole-Cell Patch-Clamp Technique for Ion Current Measurement

This technique allows for the direct measurement of ionic currents, such as IKr, across the membrane of isolated single cardiomyocytes.

-

Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from the heart.

-

Isolated cells are placed in a perfusion chamber on the stage of an inverted microscope and bathed in an extracellular solution.[7]

-

-

Patch-Clamp Recording:

-

Patch pipettes with a resistance of 1-2 MΩ are used to form a high-resistance seal (giga-seal) with the cell membrane.[7]

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment.

-

Voltage-clamp protocols are applied to isolate and measure specific ion currents, such as IKr.[2][8] This involves holding the membrane potential at a specific level and then applying a series of voltage steps.

-

Data is acquired using a patch-clamp amplifier and specialized software.[7][9]

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing this compound and its mechanism of action.

References

- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 2. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac Action Potential Protocol [protocols.io]

- 8. ahajournals.org [ahajournals.org]

- 9. Cardiac Action Potential Protocol protocol v1 [protocols.io]

Almokalant: An In-depth Technical Guide to its Role in Cardiac Arrhythmia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant is a potent and selective Class III antiarrhythmic agent that has been instrumental in the study of cardiac repolarization and the mechanisms underlying cardiac arrhythmias. Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This selective action makes this compound an invaluable pharmacological tool for investigating the role of IKr in both normal cardiac electrophysiology and pathological conditions leading to arrhythmias, such as Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of this compound's use in research, including its electrophysiological effects, quantitative data from key studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Electrophysiological Profile and Mechanism of Action

This compound is a methanesulfonanilide derivative that exhibits a high affinity and specificity for the IKr/hERG potassium channel.[1] By blocking this channel, this compound delays the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period.[2] This effect is dose-dependent and is the basis for its classification as a Class III antiarrhythmic agent. The prolongation of the QT interval on the electrocardiogram (ECG) is a direct consequence of this extended repolarization.[3][4]

The blockade of IKr by this compound is also characterized by "use-dependence," meaning the degree of block is influenced by the heart rate.[5] While it effectively prolongs the APD at normal and slow heart rates, its effect can be more pronounced under certain conditions, which also contributes to its proarrhythmic potential.

Signaling Pathway of IKr Blockade by this compound

The primary signaling event is the direct physical occlusion of the IKr (hERG) potassium channel by this compound. This prevents the efflux of potassium ions during phase 3 of the cardiac action potential, leading to delayed repolarization and its downstream consequences.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's effects from various preclinical and clinical studies.

Table 1: this compound IKr/hERG Channel Blockade

| Parameter | Species/Cell Type | Value | Experimental Condition | Reference(s) |

| IC50 | Rabbit Ventricular Myocytes | 5 x 10-8 M (50 nM) | Whole-cell patch-clamp, 2-second voltage clamps to +20 mV | [5] |

Table 2: Effects of this compound on Action Potential Duration (APD) and QT Interval

| Species | Preparation | This compound Concentration/Dose | Pacing Rate/Infusion Rate | Effect on APD/QT Interval | Reference(s) |

| Human | Healthy Volunteers | Plasma Conc. ≥ 50 nmol/l | 100 & 120 beats/min | 10-15% increase in MAPD90 | [6] |

| Human | Healthy Volunteers | Plasma Conc. 116 nM | 100 beats/min | 20% increase in MAPD90 | [3] |

| Human | Healthy Volunteers | Plasma Conc. 124 nM | 100 beats/min | 24% increase in QT interval | [3] |

| Rabbit | Anesthetized | 5 nmol/kg/min ("High rate") | Continuous infusion | QTc prolonged from 162 ms (B15284909) to 211 ms | [1] |

| Rabbit | Anesthetized | 2.5 nmol/kg/min ("Low rate") | Continuous infusion | QTc prolonged from 162 ms to 230 ms | [1] |

| Human | Isolated Ventricular Muscle | - | - | Marked prolongation of APD | [2] |

Table 3: this compound-Induced Proarrhythmia in the Methoxamine-Sensitized Rabbit Model

| Infusion Rate | This compound Dose | Incidence of Torsades de Pointes | Reference(s) |

| "High rate" (5 nmol/kg/min) | 391 nmol/kg | 9/10 rabbits | [1] |

| "Low rate" (2.5 nmol/kg/min) | 900 nmol/kg | 1/8 rabbits | [1] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound on IKr/hERG Channels

This protocol is designed to assess the inhibitory effect of this compound on the IKr current in isolated cardiomyocytes or a stable cell line expressing hERG channels (e.g., CHO or HEK293 cells).

1. Cell Preparation:

-

Culture hERG-expressing cells under standard conditions.

-

On the day of the experiment, dissociate cells to a single-cell suspension using a suitable non-enzymatic method.

-

Plate cells onto glass coverslips and allow them to adhere.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtain a giga-ohm seal on a single cell and establish a whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

4. Voltage-Clamp Protocol:

-

To elicit IKr/hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds.

-

Repolarize the membrane to -50 mV to record the characteristic tail current.

-

Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline current.

5. Data Acquisition and Analysis:

-

Record baseline currents in the absence of this compound.

-

Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.

-

Record the steady-state block at each concentration.

-

Measure the peak tail current amplitude to determine the percentage of block.

-

Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

Protocol 2: In Vivo Electrophysiology Study in an Anesthetized Rabbit Model of Proarrhythmia

This protocol is adapted from the methoxamine-sensitized rabbit model to assess the proarrhythmic potential of this compound.[1]

1. Animal Preparation:

-

Anesthetize a New Zealand White rabbit (e.g., with ketamine and xylazine).

-

Maintain anesthesia throughout the experiment.

-

Insert an intravenous catheter for drug and fluid administration.

-

Place ECG electrodes to record a lead II ECG.

2. Baseline Recording:

-

Allow the animal to stabilize for a period after instrumentation.

-

Record a stable baseline ECG for at least 10 minutes.

3. Methoxamine (B1676408) Sensitization:

-

Begin a continuous intravenous infusion of methoxamine (e.g., 15 µg/kg/min) to induce alpha-adrenergic stimulation, which sensitizes the heart to proarrhythmic effects.

4. This compound Infusion:

-

After a period of methoxamine infusion (e.g., 10 minutes), begin a continuous intravenous infusion of this compound at the desired rate (e.g., "low rate" of 2.5 nmol/kg/min or "high rate" of 5 nmol/kg/min).[1]

5. Data Acquisition and Monitoring:

-

Continuously record the ECG throughout the infusion period.

-

Monitor for changes in heart rate, QT interval, and the development of arrhythmias, particularly early afterdepolarizations (EADs) and Torsades de Pointes (TdP).

6. Data Analysis:

-

Measure the heart rate and QT interval at baseline and at regular intervals during the infusions. Correct the QT interval for heart rate (QTc).

-

Quantify the incidence, duration, and characteristics of any observed arrhythmias.

-

Compare the proarrhythmic effects at different infusion rates of this compound.

Protocol 3: Ex Vivo Langendorff-Perfused Rabbit Heart Study

This protocol provides a framework for studying the direct effects of this compound on the electrophysiology of an isolated heart, free from systemic influences.

1. Heart Isolation and Perfusion:

-

Anesthetize a rabbit and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Cannulate the aorta and initiate retrograde perfusion on a Langendorff apparatus with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.

2. Electrophysiological Recording:

-

Place recording electrodes on the epicardial surface of the ventricles to record a pseudo-ECG or monophasic action potentials (MAPs).

-

Place pacing electrodes to control the heart rate.

3. Baseline Measurements:

-

Allow the heart to stabilize and record baseline electrophysiological parameters (e.g., heart rate, QT interval, MAP duration) while pacing at a constant cycle length.

4. This compound Administration:

-

Introduce this compound into the perfusate at a known concentration (e.g., starting from a low nanomolar range and increasing stepwise).

-

Allow the heart to equilibrate at each concentration before recording data.

5. Data Acquisition and Analysis:

-

Record the electrophysiological parameters at each concentration of this compound.

-

Measure changes in QT interval and MAP duration (e.g., at 90% repolarization, MAPD90).

-

Assess for the induction of arrhythmias.

-

Construct concentration-response curves for the observed electrophysiological effects.

Conclusion

This compound's high selectivity for the IKr/hERG channel has solidified its position as a critical tool in cardiac arrhythmia research. Its well-characterized effects on cardiac repolarization provide a reliable means to investigate the fundamental mechanisms of arrhythmogenesis, particularly those related to delayed repolarization and the long QT syndrome. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to utilize this compound in their studies or to understand its impact on cardiac electrophysiology. The careful application of these methodologies will continue to advance our understanding of cardiac arrhythmias and aid in the development of safer and more effective antiarrhythmic therapies.

References

- 1. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolerance and effects of this compound, a new selective Ik blocking agent, on ventricular repolarization and on sino-atrial and atrioventricular nodal function in the heart: a study in healthy, male volunteers utilizing transesophageal atrial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

Almokalant's Impact on Sino-Atrial and Atrioventricular Nodal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalan is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), classifying it as a Class III antiarrhythmic agent. Its primary mechanism of action is to prolong the cardiac action potential duration, thereby increasing the effective refractory period of myocardial tissue. While the effects of almokalant on ventricular repolarization are well-documented, its impact on the specialized conduction tissues of the sino-atrial (SA) and atrioventricular (AV) nodes is of significant interest for a comprehensive understanding of its electrophysiological profile and clinical utility. This technical guide provides an in-depth analysis of this compound's effects on SA and AV nodal function, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Core Electrophysiological Effects of this compound

Almokalan's primary effect is the blockade of the IKr current, which is crucial for the repolarization phase of the cardiac action potential. By inhibiting this current, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular myocytes.

Impact on Sino-Atrial (SA) Nodal Function

The available clinical data in healthy individuals suggests that this compound has a minimal direct impact on the function of the sino-atrial node at therapeutic doses. The SA node's automaticity is primarily governed by the "funny" current (If) and calcium currents, with potassium currents playing a role in repolarization.

A key study in healthy male volunteers demonstrated that an intravenous bolus infusion of 12.8 µmol of this compound, a dose sufficient to produce a significant prolongation of ventricular repolarization, resulted in no alteration in sinus node function [1]. This suggests that at clinically relevant concentrations for treating ventricular arrhythmias, this compound does not significantly affect the intrinsic automaticity of the SA node.

However, in specific patient populations or under certain conditions, effects on atrial rate have been observed. For instance, in patients with chronic atrial tachyarrhythmias, a 6-hour infusion of this compound led to a decrease in the atrial rate. This effect is likely related to the drug's impact on the underlying atrial substrate and the dynamics of the arrhythmia rather than a direct suppression of the SA node itself.

Quantitative Data on Sino-Atrial Nodal Parameters

Currently, there is a paucity of specific quantitative data in the published literature detailing the dose-dependent effects of this compound on parameters such as Sinus Cycle Length (SCL) and Sinoatrial Conduction Time (SACT). The primary finding from clinical studies in healthy subjects is the qualitative observation of no significant change.

Impact on Atrioventricular (AV) Nodal Function

The atrioventricular node is responsible for coordinating the transmission of electrical impulses from the atria to the ventricles. Its function is characterized by decremental conduction, meaning that the conduction velocity slows as the heart rate increases, which serves to protect the ventricles from excessively rapid atrial rates.

Similar to its effect on the SA node, this compound appears to have a limited direct effect on the AV node in healthy individuals at therapeutic doses. The same study in healthy volunteers that showed no effect on SA node function also reported no alteration in the effective refractory period of the AV node [1].

However, the impact of this compound on AV nodal function becomes more apparent under conditions of rapid atrial rates, such as during supraventricular tachycardias (SVTs). In a study involving patients with AV nodal reentrant tachycardia (AVNRT), this compound was shown to cause 2:1 AV block in some patients, an effect that was often preceded by bundle branch block[2]. This indicates a rate-dependent effect on the AV conduction system, where the drug's prolongation of refractoriness can lead to conduction block at higher frequencies. This finding underscores the importance of evaluating drug effects at clinically relevant tachycardia rates[2].

Quantitative Data on Atrioventricular Nodal Parameters

Detailed quantitative data on the effects of this compound on AV nodal effective refractory period (AVNERP) and Wenckebach cycle length (WCL) across a range of doses or in different patient populations are not extensively reported in the primary literature. The main takeaway is the observation of rate-dependent AV block during tachyarrhythmias.

Summary of Quantitative Data

Due to the limited availability of specific quantitative data from multiple studies, a comprehensive comparative table is not feasible at this time. The primary findings are summarized below:

| Parameter | Subject Population | This compound Dose/Concentration | Observed Effect | Citation |

| Sinus Node Function | Healthy Volunteers | 12.8 µmol (IV) | No alteration | [1] |

| AV Nodal ERP | Healthy Volunteers | 12.8 µmol (IV) | No alteration | [1] |

| AV Conduction | Patients with AVNRT | Aiming for 20-150 nmol/l (plasma) | 2:1 AV block in some patients during tachycardia | [2] |

| Atrial Rate | Patients with Atrial Tachyarrhythmias | 25 +/- 4 mg (6-hour infusion) | Decrease in atrial rate |

Experimental Protocols

The assessment of this compound's impact on SA and AV nodal function has primarily been conducted through clinical electrophysiology studies. A common methodology involves the following:

Transesophageal Atrial Stimulation (TAS)

This noninvasive approach is used to evaluate cardiac electrophysiological parameters. The protocol, as described in studies evaluating this compound, typically involves[1]:

-

Subject Preparation: Healthy volunteers or patients are studied in a controlled clinical environment.

-

Catheter Placement: A multipolar electrode catheter is inserted into the esophagus and positioned behind the left atrium.

-

Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length, and AV nodal conduction properties.

-

Drug Administration: this compound is administered, often as an intravenous bolus infusion, with doses titrated to achieve a desired electrophysiological effect (e.g., a specific percentage of QT interval prolongation)[1].

-

Electrophysiological Testing:

-

Sinus Node Function: Assessed by measuring the sinus cycle length at rest.

-

AV Nodal Function: The effective refractory period of the AV node is determined using programmed atrial stimulation. This involves delivering progressively premature atrial extrastimuli after a train of paced beats to identify the longest coupling interval that fails to conduct to the ventricles.

-

Tachycardia Induction: In studies with arrhythmia patients, supraventricular tachycardias are induced to evaluate the drug's effect at high heart rates[2].

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the primary mechanism of action of this compound at the cellular level.

Experimental Workflow for Assessing Nodal Function

The logical flow of a typical clinical electrophysiology study to assess the effects of a drug like this compound on nodal function is depicted below.

Conclusion

References

- 1. Tolerance and effects of this compound, a new selective Ik blocking agent, on ventricular repolarization and on sino-atrial and atrioventricular nodal function in the heart: a study in healthy, male volunteers utilizing transesophageal atrial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Teratogenic Effects of Almokalant in Animal Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almokalant, a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), has demonstrated significant teratogenic effects in animal models.[1] This technical guide synthesizes the available preclinical data on the developmental toxicity of this compound, focusing on the observed malformations, the dose-response relationship, and the proposed mechanisms of teratogenicity. The primary mechanism appears to be pharmacologically mediated, involving the induction of embryonic cardiac arrhythmias, leading to hypoxia and subsequent reoxygenation injury.[1][2][3] This document provides a comprehensive overview of the experimental protocols used in these studies, presents quantitative data in a structured format, and visualizes the key pathways and workflows to aid in the understanding of this compound's teratogenic profile.

Introduction

This compound is a class III antiarrhythmic agent that prolongs the cardiac action potential by blocking IKr channels.[1] While effective in its intended cardiac indications, preclinical studies have raised significant concerns about its developmental toxicity.[4] Understanding the teratogenic potential of IKr blockers as a class is crucial for drug development and risk assessment.[1][5] This whitepaper provides an in-depth analysis of the teratogenic effects of this compound observed in various animal models, offering a valuable resource for researchers in toxicology and drug development.

Teratogenic Profile of this compound

Studies in both rats and mice have consistently demonstrated the embryotoxic and teratogenic potential of this compound.[4][5] The observed effects are highly dependent on the timing of exposure during gestation, with specific malformations being associated with administration on particular gestational days (GD).[5][6]

Observed Malformations

The spectrum of malformations induced by this compound is consistent with a mechanism involving vascular disruption and hypoxia.[5][6] Key findings include:

-

Orofacial Clefts: Administration of this compound on GD 11 in rats has been associated with right-sided oblique cleft lip.[5]

-

Limb Defects: Dosing on GD 13 in rats is linked to digital hypoplasia and/or amputation.[5]

-

Cardiovascular Defects: this compound has been shown to induce various cardiovascular abnormalities.[3]

-

Skeletal Defects: A slight increase in minor skeletal defects, primarily reduced calcification of the vertebral column and phalanges, has been observed in mice.[4]

-

Other Defects: Short tails have also been reported in rats following exposure on GD 11.[5]

Quantitative Data on Teratogenic Effects

The following tables summarize the quantitative data from key developmental toxicity studies of this compound in animal models.

Table 1: Teratogenic Effects of this compound in Rats

| Gestational Day (GD) of Administration | Dose (µmol/kg) | Observed Malformations | Reference |

| 11 | 125 | Cardiovascular defects, orofacial clefts, tail defects | [3] |

| 11 | 150 | Increased hypoxia staining in embryos | [2] |

| 13 | 25 | Reduced size of digits | [3] |

| 13 | 50 | Increased hypoxia staining in embryos | [2] |

| 11 | Not Specified | Right-sided oblique cleft lip, short tail | [5] |

| 13 | Not Specified | Digital hypoplasia and/or amputation | [5] |

Table 2: Embryotoxic Effects of this compound in Mice

| Dosing Period (Gestation Days) | Dose (µmol/kg) | Key Effects | Reference |

| 6-15 | 125 | Elevated embryonic death, decreased mean fetal weights, minor skeletal defects | [4] |

| 6-15 | 300 | Total embryonic death | [4] |

Table 3: In Vitro Effects of this compound on Embryonic Mouse Heart (Whole Embryo Culture)

| Concentration (nmol/L) | Effect on Embryonic Heart | Reference |

| 650-5200 | Concentration-dependent bradycardia (13-42%) | [4] |

| 2600 | Irregular heart rhythm and/or cardiac arrest in 1 embryo | [4] |

| 5200 | Irregular heart rhythm and/or cardiac arrest in 7 embryos | [4] |

Proposed Mechanism of Teratogenicity

The teratogenicity of this compound is not believed to be due to direct cytotoxicity but rather a consequence of its pharmacological action on the developing cardiovascular system.[1][4] The proposed mechanism involves a cascade of events initiated by the blockade of IKr channels in the embryonic heart.

// Invisible edges for layout edge [style=invis]; A -> C; C -> G; }

Caption: Proposed mechanism of this compound-induced teratogenicity.

This pathway is supported by several lines of evidence:

-

Direct Observation of Cardiac Effects: In vitro whole embryo culture has directly demonstrated that this compound induces bradycardia and arrhythmias in embryonic mouse hearts.[4]

-

Induction of Hypoxia: Studies using the hypoxia marker pimonidazole (B1677889) have shown a significant increase in hypoxia in rat embryos exposed to teratogenic doses of this compound.[2]

-

Role of Reactive Oxygen Species (ROS): Pre-treatment with the antioxidant and spin-trapping agent alpha-phenyl-N-t-butylnitrone (PBN) was found to prevent this compound-induced malformations in rats, supporting the role of ROS in the teratogenic cascade.[3][6]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the teratogenic effects of this compound.

In Vivo Developmental Toxicity Studies in Rats

-

Dosing: this compound was typically administered orally via gavage as a single dose on specific gestational days (e.g., GD 10, 11, 13, 14).[2][3][6]

-

Control Group: Control animals received the vehicle (e.g., tap water).[2][3]

-

Fetal Examination: Fetuses were typically examined on GD 21 for external, visceral, and skeletal malformations.[6]

-

Hypoxia Assessment: In some studies, the hypoxia marker pimonidazole hydrochloride was administered intravenously to pregnant rats following this compound exposure. Embryos were then sectioned and immunostained to visualize hypoxic regions.[2]

In Vivo Developmental Toxicity Studies in Mice

-

Animal Model: Pregnant mice (strain not always specified).[4]

-

Dosing: this compound was administered during the period of organogenesis (GD 6-15).[4]

-

Dose Levels: Dose levels of 50, 125, and 300 µmol/kg were used.[4]

-

Endpoints: The study evaluated embryonic death, fetal weight, and the presence of skeletal defects.[4]

In Vitro Whole Embryo Culture

-

Model: Gestation day 10 mouse embryos.[4]

-

Culture Conditions: Embryos were cultured in the presence of varying concentrations of this compound (325-5200 nmol/L).[4]

-

Endpoints: The primary endpoint was the assessment of embryonic heart rate and rhythm.[4]

Caption: General experimental workflow for in vivo developmental toxicity studies.

Discussion and Implications for Drug Development

The teratogenic effects of this compound in animal models highlight the potential risks associated with potent IKr channel blockers during pregnancy. The observed stage-specific malformations underscore the importance of understanding the precise timing of developmental processes and their susceptibility to pharmacological disruption.[5][6] The proposed mechanism, involving embryonic arrhythmia and subsequent hypoxia/reoxygenation injury, provides a plausible framework for risk assessment of other compounds with similar pharmacological activity.[1]

For drug development professionals, these findings emphasize the need for early and thorough preclinical safety assessment of compounds that interact with critical ion channels. The use of in vitro models, such as whole embryo culture, can be a valuable tool for screening and mechanistic investigation.[4] Furthermore, the protective effects of antioxidants in animal models suggest potential avenues for mitigating the developmental toxicity of this class of drugs, although further research is required.[3][6]

Conclusion

This compound is a potent teratogen in animal models, inducing a specific pattern of malformations through a mechanism linked to its pharmacological activity on the embryonic heart. The available data provide a robust foundation for understanding the developmental risks associated with IKr channel blockade. This technical guide serves as a comprehensive resource for researchers and drug development professionals, summarizing the key findings, experimental methodologies, and mechanistic insights into the teratogenicity of this compound. Continued research in this area is essential for the development of safer medicines and for refining the risk assessment strategies for drugs administered during pregnancy.

References

- 1. Class III antiarrhythmics and phenytoin: teratogenicity due to embryonic cardiac dysrhythmia and reoxygenation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teratogenicity by the hERG potassium channel blocking drug this compound: use of hypoxia marker gives evidence for a hypoxia-related mechanism mediated via embryonic arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teratogenicity of the class III antiarrhythmic drug this compound. Role of hypoxia and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developmental toxicity of the class III antiarrhythmic agent this compound in mice. Adverse effects mediated via induction of embryonic heart rhythm abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Teratogenic potential of this compound, dofetilide, and d-sotalol: drugs with potassium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stage-specific skeletal and visceral defects of the I(Kr)-blocker this compound: further evidence for teratogenicity via a hypoxia-related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Proarrhythmic Potential of Almokalant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almokalant is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG). This blockade leads to a significant prolongation of the cardiac action potential duration (APD) and the QT interval on the electrocardiogram (ECG). While this mechanism underlies its antiarrhythmic efficacy, it is also intrinsically linked to a significant proarrhythmic risk, primarily the induction of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of the proarrhythmic potential of this compound, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols used to assess its electrophysiological effects.

Mechanism of Proarrhythmia

This compound's proarrhythmic effects are a direct consequence of its primary pharmacological action: the blockade of the IKr/hERG potassium channel. This channel plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays the efflux of potassium ions from cardiomyocytes, thereby prolonging the APD.[1] This prolongation is reflected as a lengthened QT interval on the surface ECG.

Excessive prolongation of the APD can lead to the development of early afterdepolarizations (EADs), which are abnormal depolarizations that occur during Phase 2 or Phase 3 of the action potential.[2] EADs are considered a primary trigger for TdP. The arrhythmogenic potential of this compound is influenced by several factors, including the infusion rate, with higher rates being associated with a greater risk of TdP.[2]

Signaling Pathway of this compound-Induced Proarrhythmia

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Almokalant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Almokalant dosage and administration for in vivo animal studies, based on published literature. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the electrophysiological effects of this compound.

Introduction

This compound is a potent Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration and the QT interval, making it a subject of interest in cardiovascular research, particularly in the study of arrhythmias and proarrhythmic risk assessment. Accurate and reproducible in vivo studies are crucial for understanding its effects.

Quantitative Data Summary

The following tables summarize reported dosages of this compound used in various in vivo animal models. These values should serve as a starting point for dose-range finding studies.

Table 1: this compound Dosage in Various Animal Models

| Animal Model | Dosage Range | Administration Route | Key Findings |

| Rabbit | 5 - 25 nmol/kg/min | Intravenous (IV) Infusion | QTc interval prolongation, induction of torsades de pointes at higher infusion rates[1] |

| Cat | 5 - 25 nmol/kg/min | Intravenous (IV) Infusion | QT interval lengthening[1] |

| Dog | 0.35 µg/kg | Intravenous (IV) Infusion | QTc interval prolongation with no negative inotropic effect[2] |

| Dog | 1.0 µmol/kg | Intravenous (IV) | Prolonged atrial and ventricular effective refractory periods and paced QT interval[3] |

| Pig | Dose-dependent | Intravenous (IV) Infusion | Dose-dependent increase in QT interval and atrial refractory periods[4] |

Table 2: Pharmacokinetic and Electrophysiological Parameters

| Parameter | Value | Animal Model |

| QTc Prolongation | 162 ms (B15284909) to 230 ms | Rabbit[1] |

| QT Interval Lengthening | 241 ms to 349 ms | Cat[1] |

| Paced QT Interval Prolongation | Significant at 1.0 µmol/kg | Dog[3] |

| Corrected QT-time (QTc) Increase | 9.5 ms to 10.4 ms | Dog[2] |

Experimental Protocols

The following are generalized protocols for the intravenous administration of this compound based on methodologies reported in the literature. It is critical to adapt these protocols to the specific experimental design, animal model, and institutional guidelines.

Materials

-

This compound hydrochloride

-

Vehicle solution (e.g., sterile saline, 0.9% NaCl)

-

Infusion pump

-

Catheters (appropriate size for the animal model)

-

Anesthetic agent (as per approved institutional protocol)

-

ECG recording equipment

Preparation of this compound Solution

-

Determine the desired concentration: Based on the target dose and infusion rate, calculate the required concentration of the this compound solution.

-

Weigh this compound: Accurately weigh the required amount of this compound hydrochloride powder using a calibrated analytical balance.

-

Dissolve in Vehicle: Dissolve the weighed this compound in the appropriate volume of sterile saline (0.9% NaCl) to achieve the desired concentration. Ensure complete dissolution.

-

Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

Animal Preparation and Anesthesia

-

Anesthetize the animal: Anesthetize the animal according to the institutionally approved protocol. The choice of anesthetic should be considered carefully, as it may have effects on cardiovascular parameters.

-

Catheter Placement: Surgically place catheters in a suitable vein (e.g., femoral vein, jugular vein) for drug administration and in an artery (e.g., femoral artery) for blood pressure monitoring and blood sampling, if required.

-

ECG Monitoring: Attach ECG electrodes to the animal for continuous monitoring of cardiac electrical activity. A lead II configuration is commonly used.

This compound Administration Protocol (Intravenous Infusion)

-

Acclimatization and Baseline Recording: Allow the animal to stabilize after instrumentation. Record baseline ECG and hemodynamic parameters for a sufficient duration (e.g., 15-30 minutes) before drug administration.

-

Initiate Infusion: Connect the catheter to the infusion pump containing the prepared this compound solution.

-

Infusion Rate: Start the infusion at the desired rate. The literature suggests rates between 5 and 25 nmol/kg/min for rabbits and cats[1]. The rate of infusion can be a critical factor in the proarrhythmic effects observed[1].

-

Continuous Monitoring: Continuously monitor and record ECG and hemodynamic parameters throughout the infusion period.

-

Washout Period: After the infusion period, switch to a drug-free vehicle infusion to observe the washout of the drug's effects.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound exerts its effect by blocking the IKr current, which is crucial for the repolarization phase of the cardiac action potential. This blockade leads to a prolongation of the action potential duration and, consequently, the QT interval on the surface ECG.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo electrophysiology study using this compound.

Caption: In vivo this compound experimental workflow.

References

- 1. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Class III antiarrhythmic action and inotropy: effects of this compound in acute ischaemic heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Torsades de Pointes Using Almokalant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Almokalant, a potent IKr (hERG) potassium channel blocker, to reliably induce Torsades de Pointes (TdP) in both in vivo and in vitro models. TdP is a life-threatening polymorphic ventricular tachycardia associated with QT interval prolongation, and robust models are crucial for studying its underlying mechanisms and for proarrhythmia risk assessment of new chemical entities.

Introduction

This compound is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This blockade leads to a dose-dependent prolongation of the cardiac action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG). Excessive prolongation of the QT interval can create a vulnerable window for the development of early afterdepolarizations (EADs), which can trigger TdP. Understanding the electrophysiological effects of this compound allows for its use as a tool to induce a TdP phenotype in various preclinical models, facilitating the investigation of arrhythmogenesis and the evaluation of potential antiarrhythmic therapies.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in preclinical models.

Table 1: this compound Dose-Response on Torsades de Pointes Incidence in Anesthetized Rabbits

| This compound Dose (µg/kg, i.v.) | Incidence of Torsades de Pointes |

| 26 | 20% |

| 88 | 40% |

| 260 | 33% |

Table 2: Electrophysiological Effects of this compound

| Parameter | Effect | Model System |

| hERG IC50 | 196.9 nM | CHO cells expressing hERG |

| QTc Prolongation | Dose-dependent | Anesthetized Guinea Pig |

| Action Potential Duration (APD) | Prolonged | Isolated Rabbit Cardiomyocytes |

| Early Afterdepolarizations (EADs) | Induced | Isolated Rabbit Hearts |

Signaling Pathway of this compound-Induced Torsades de Pointes

The primary mechanism by which this compound induces TdP is through the blockade of the IKr potassium channel. This initiates a cascade of electrophysiological events at the cellular and tissue level, ultimately leading to the characteristic arrhythmia.

Experimental Protocols

In Vivo Model: Anesthetized Rabbit

This protocol details the induction of TdP in an anesthetized rabbit model, a well-established method for proarrhythmia assessment.

Experimental Workflow

Methodology

-

Animal Preparation:

-

Male New Zealand White rabbits (2.5-3.5 kg) are used.

-

Anesthetize the rabbit with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg i.v.). Maintain anesthesia throughout the experiment.

-

Surgically expose and catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.

-

Attach subcutaneous needle electrodes to record a standard Lead II ECG.

-

-

Experimental Procedure:

-

Allow the animal to stabilize for at least 30 minutes after surgical preparation.

-

Record a stable baseline ECG for a minimum of 30 minutes.

-

Prepare this compound solutions in sterile saline.

-

Administer this compound via intravenous infusion at desired doses (e.g., 26, 88, and 260 µg/kg).

-

Continuously monitor the ECG for the duration of the experiment.

-

-

Data Acquisition and Analysis:

-

Record the ECG continuously using a data acquisition system.

-

Measure the QT interval and correct for heart rate using a suitable formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.

-

Identify and quantify the incidence and duration of TdP episodes. TdP is characterized by a polymorphic ventricular tachycardia with a twisting of the QRS axis around the isoelectric baseline.

-

In Vivo Model: Anesthetized Guinea Pig (Adapted Protocol)

Methodology

-

Animal Preparation:

-

Male Dunkin-Hartley guinea pigs (350-450 g) are used.

-

Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, i.p., or isoflurane (B1672236) inhalation).

-

Catheterize the jugular vein for intravenous drug administration.

-

Place subcutaneous needle electrodes for ECG recording (Lead II).

-

Monitor and maintain body temperature at 37°C using a heating pad.

-

-

Experimental Procedure:

-

Allow for a 20-30 minute stabilization period after instrumentation.

-

Record a stable baseline ECG for at least 20 minutes.

-

Based on the potency of this compound relative to dofetilide (B1670870), an initial intravenous dose range to explore would be 5-20 µg/kg.

-

Administer this compound as a slow intravenous bolus or infusion.

-

Continuously monitor the ECG.

-

-

Data Acquisition and Analysis:

-

Continuously record the ECG.

-

Measure the QT interval and correct for heart rate (QTc).

-

Analyze for the occurrence of arrhythmias, including ventricular premature beats, couplets, and TdP.

-

In Vitro Model: hERG Potassium Channel Assay

This protocol describes the assessment of this compound's inhibitory effect on the hERG potassium channel expressed in a mammalian cell line using the patch-clamp technique.

Experimental Workflow

Methodology

-

Cell Culture:

-

Culture a mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells) under standard conditions.

-

-

Electrophysiology:

-

Use the whole-cell patch-clamp technique to record hERG currents.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

-

Maintain the recording temperature at 35-37°C.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the peak tail current.

-

Record stable baseline currents.

-

Perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 1 µM).

-

-

Data Analysis:

-

Measure the peak tail current amplitude in the absence and presence of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

-

References

Application Notes and Protocols for Almokalant in Isolated Heart Perfusion Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This characteristic classifies it as a Class III antiarrhythmic agent. Its primary electrophysiological effect is the prolongation of the cardiac action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG). These properties make this compound a valuable tool for studying cardiac repolarization and for investigating the mechanisms of drug-induced arrhythmias, such as Torsades de Pointes (TdP).

This document provides detailed application notes and protocols for the use of this compound in isolated heart perfusion experiments, specifically utilizing the Langendorff-perfused rabbit heart model. This ex vivo model allows for the controlled study of this compound's direct cardiac effects in the absence of systemic neural and hormonal influences.

Mechanism of Action

This compound exerts its effect by binding to the pore-forming α-subunit of the IKr channel (Kv11.1). This binding inhibits the efflux of potassium ions during the repolarization phase (Phase 3) of the cardiac action potential. The reduced outward potassium current leads to a delay in repolarization, manifesting as a prolongation of the action potential duration.

Data Presentation

The following tables summarize the quantitative effects of this compound on key cardiac electrophysiological parameters as reported in various studies.

Table 1: Concentration-Dependent Effects of this compound on Action Potential Duration (APD) in Rabbit Ventricular Myocytes

| This compound Concentration | APD90 Prolongation (%) | Species/Tissue | Reference |

| 50 nM | Significant Prolongation | Rabbit Ventricular Myocytes | [1] |

| 100 nM | ~10-15% | Human Volunteers | [2] |

| 150 nM | ~10-15% | Human Volunteers | [2] |

| 0.3 µM | Marked Lengthening | Rabbit Purkinje Fibers | [3] |

APD90: Action Potential Duration at 90% repolarization.

Table 2: Effects of this compound on QT Interval

| This compound Concentration/Dose | QT Interval Prolongation | Experimental Model | Reference |

| 12.8 µmol (IV bolus) | ~20% (QTend) | Healthy Human Volunteers | [4] |

| 116 nM (mean plasma conc.) | 20% (MAPD90), 24% (QT) at 100 bpm | Healthy Human Volunteers | [5] |

| 124 nM (mean plasma conc.) | 30% (QT) at 120 bpm | Healthy Human Volunteers | [5] |

| High-rate infusion (5 nmol/kg/min) | QTc from 162 ms (B15284909) to 211 ms | Anesthetized Rabbits | [3] |

| Low-rate infusion (25 nmol/kg/min) | QTc from 162 ms to 230 ms | Anesthetized Rabbits | [3] |

QTc: Corrected QT interval; MAPD90: Monophasic Action Potential Duration at 90% repolarization.

Experimental Protocols

Protocol 1: Preparation of Krebs-Henseleit Perfusion Buffer

The Krebs-Henseleit solution is a widely used physiological buffer for isolated heart perfusion.[6]

Materials:

-

Sodium Chloride (NaCl)

-

Potassium Chloride (KCl)

-

Potassium Phosphate Monobasic (KH2PO4)

-

Magnesium Sulfate (MgSO4)